molecular formula C8H10N2O5 B13074149 5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13074149
M. Wt: 214.18 g/mol
InChI Key: SIKFWZVKPMTROR-UHFFFAOYSA-N
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Description

5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1935505-58-0) is a versatile heterocyclic compound with a molecular formula of C8H10N2O5 and a molecular weight of 214.18 g/mol . This molecule features a 1,2,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its bioisosteric properties and wide range of biological activities . The structure combines the oxadiazole ring with a methoxioxolane group, conferring distinct physicochemical properties, balanced solubility in polar and apolar solvents, and a reactive carboxylic acid site for further functionalizations, such as the formation of salts or esters . Compounds based on the 1,2,4-oxadiazole and the isomeric 1,3,4-oxadiazole scaffolds are extensively investigated in anticancer research . These derivatives exhibit their antiproliferative effects through diverse mechanisms, including the inhibition of key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . Preliminary in vitro research suggests that this class of compounds shows significant cytotoxic activity against tumor cell lines, indicating its potential utility in the development of novel chemotherapeutic agents . Furthermore, the structural features of this compound, particularly the methoxyether on the oxolane ring, may contribute to the modulation of lipophilicity and potentially improve cellular permeability in biopharmaceutical studies . It is also a valuable building block in advanced organic synthesis for constructing more complex molecules for pharmaceutical development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10N2O5

Molecular Weight

214.18 g/mol

IUPAC Name

5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O5/c1-13-8(2-3-14-4-8)7-9-5(6(11)12)10-15-7/h2-4H2,1H3,(H,11,12)

InChI Key

SIKFWZVKPMTROR-UHFFFAOYSA-N

Canonical SMILES

COC1(CCOC1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Approach

A typical multistep synthesis involves:

Step Reaction Type Reagents/Conditions Outcome
1 Nitrile to amidoxime conversion Hydroxylamine hydrochloride, base, solvent Formation of amidoxime intermediate
2 O-acylation of amidoxime Carboxylic acid derivative, coupling agent O-acyl amidoxime intermediate
3 Cyclodehydration (ring closure) Heating in borate buffer pH 9.5, 90 °C Formation of 1,2,4-oxadiazole ring
4 Introduction of methoxyoxolane moiety Reaction with 3-methoxyoxolane derivatives Substituted oxadiazole with oxolane group

This route is supported by protocols reported for similar oxadiazole derivatives, where amidoximes are key intermediates, and cyclodehydration conditions are optimized to favor ring formation with minimal side-products.

One-Pot Synthesis Methods

Recent advances include one-pot procedures that combine amidoxime formation, acylation, and cyclization in a single reaction vessel, improving efficiency and yield:

  • Use of Vilsmeier reagent to activate carboxylic acids for amidoxime coupling.
  • Microwave-assisted heating to reduce reaction times.
  • Avoidance of harsh acidic or basic conditions to preserve sensitive functional groups like the methoxyoxolane ring.

These methods have yielded 3,5-disubstituted 1,2,4-oxadiazoles with yields ranging from 61% to 93%, demonstrating their applicability for complex derivatives.

Detailed Research Findings and Data

Reaction Conditions and Yields

Methodology Key Reagents Conditions Yield (%) Notes
Stepwise amidoxime route Hydroxylamine, carboxylic acid, heat 90 °C, pH 9.5 borate buffer 51–92 High conversion, side-products include O-acylamidoximes
One-pot Vilsmeier activation Vilsmeier reagent, amidoxime, acid Room temperature to reflux 61–93 Simple purification, good for sensitive groups
Microwave-assisted synthesis Amidoximes, carboxylic acids Microwave, 60% power, 15 min 60–80 Rapid synthesis, energy efficient

Analytical Characterization

  • NMR Spectroscopy: Confirms the presence of oxadiazole ring and methoxyoxolane substituent.
  • Mass Spectrometry: Molecular ion peak consistent with C8H10N2O5 (Molecular weight 214.18 g/mol).
  • Infrared Spectroscopy: Characteristic absorption bands for carboxylic acid (broad O-H stretch), oxadiazole ring (C=N stretch), and ether (C-O-C stretch) groups.

Comparative Analysis with Related Oxadiazole Syntheses

Feature Classical Stepwise Synthesis One-Pot Vilsmeier Method Microwave-Assisted Synthesis
Reaction Time Several hours Few hours to overnight Minutes (∼15 min)
Yield Moderate to high (50–90%) High (61–93%) Moderate to high (60–80%)
Purification Multiple steps, chromatography often needed Simple crystallization possible Moderate purification complexity
Functional Group Tolerance Sensitive to harsh conditions Mild conditions, better for sensitive groups Mild to moderate, energy efficient
Scalability Good for lab scale Suitable for library synthesis Good for rapid synthesis

Chemical Reactions Analysis

2.2. Carboxylic Acid Reactivity

The carboxylic acid group undergoes:

  • Esterification : With alcohols (e.g., methanol) under acidic catalysis .

  • Amide formation : Coupling with amines using HATU/DCC .

  • Decarboxylation : At elevated temperatures (>150°C) to form 5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole .

Example Transformation :

  • Ester derivative : Reacting with methanol/H₂SO₄ yields methyl 5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylate (yield: 82%) .

3.1. Nucleophilic Attack on Oxadiazole

The 1,2,4-oxadiazole ring undergoes regioselective cleavage:

  • Base-mediated hydrolysis : Yields carboxamide derivatives (e.g., with NaOH) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the ring to form diamines .

Kinetic Data :

ReactionProductConditionsRate Constant (k, s⁻¹)
Hydrolysis (NaOH)Carboxamide1M NaOH, 60°C2.3 × 10⁻⁴
HydrogenationDiamineH₂ (1 atm), Pd-C, rt0.15 (TOF)

Pharmacological Modifications

Derivatives are synthesized to enhance bioactivity:

  • Sulfonamide formation : Reacting with sulfonyl chlorides (e.g., TsCl) introduces sulfonamide groups at the carboxylic acid site .

  • Heterocyclic coupling : Suzuki-Miyaura cross-coupling with aryl boronic acids modifies the oxadiazole’s 5-position .

Biological Relevance :

  • Anticancer activity : Analogues with pyridyl or naphthyl substituents show IC₅₀ values <1 µM against HL-60 leukemia cells .

Stability and Degradation Pathways

  • Thermal stability : Decomposes at 210°C (TGA data) .

  • Photodegradation : UV exposure (λ = 254 nm) induces ring-opening via radical intermediates .

Scientific Research Applications

Drug Discovery

Anticancer Activity
The 1,2,4-oxadiazole scaffold is known for its biological activity, particularly in the development of anticancer agents. Compounds derived from this scaffold have shown promising results against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole have been reported to exhibit potent activity against human colon adenocarcinoma and other cancer types. Recent studies have highlighted that certain modifications to the oxadiazole structure can enhance its antiproliferative effects significantly. For example:

CompoundIC50 Value (µM)Cancer Cell Line
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline92.4Human Colon Adenocarcinoma (CXF HT-29)
Novel derivative2.76Ovarian Cancer (OVXF 899)

These findings suggest that further exploration of the oxadiazole derivatives could lead to the development of new anticancer therapies .

Antimicrobial Properties
The oxadiazole derivatives also exhibit antimicrobial activities against various pathogens. Studies indicate that these compounds can inhibit bacterial growth and may serve as potential candidates for antibiotic development. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Agricultural Chemistry

Nematicidal Activity
Recent research has focused on the application of 1,2,4-oxadiazole derivatives as nematicides. These compounds are designed to target plant-parasitic nematodes that threaten agricultural yields. For instance, one study reported that a specific derivative demonstrated excellent nematicidal activity against Aphelenchoides besseyi, with an LC50 value significantly lower than conventional nematicides like tioxazafen . This highlights the potential for developing safer and more effective agricultural treatments.

Material Science

Supramolecular Chemistry
The unique properties of oxadiazoles allow them to be utilized in supramolecular chemistry and as liquid crystals. Their ability to form hydrogen bonds and other interactions makes them suitable for applications in organic electronics and photonic devices . The structural versatility of oxadiazoles facilitates their incorporation into advanced materials with tailored properties.

Summary of Findings

The compound 5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid demonstrates a wide range of applications across different scientific fields:

Application AreaSpecific Uses
Drug DiscoveryAnticancer agents, antimicrobial agents
Agricultural ChemistryNematicides for crop protection
Material ScienceSupramolecular assemblies and liquid crystals

Mechanism of Action

The mechanism of action of 5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the 1,2,4-oxadiazole ring significantly impacts molecular properties. Key comparisons include:

Table 1: Comparative Analysis of 1,2,4-Oxadiazole-3-carboxylic Acid Derivatives
Compound Name Substituent Molecular Weight Key Properties/Activities Source
5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 3-Methoxyoxolan-3-yl Not explicitly reported Potential enhanced solubility due to cyclic ether; steric constraints -
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid (XLIX) 2-Ethoxyphenyl 235.1 (M+H+) Synthesized via ester hydrolysis (94% yield); aromatic substituent may reduce solubility
5-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-CF3-phenyl 274.16 Trifluoromethyl group increases lipophilicity and metabolic stability
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-Methoxyphenyl Exact mass: 220.05 Identified as a metabolite; methoxy group offers moderate polarity
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid Methyl 141.13 Simplest alkyl substituent; lower molecular weight may improve bioavailability

Key Observations :

  • Solubility: The 3-methoxyoxolan group in the target compound likely enhances water solubility compared to aromatic substituents (e.g., ethoxyphenyl, trifluoromethylphenyl) due to its ether oxygen and non-aromatic nature.
  • Synthetic Accessibility : Ethoxyphenyl derivatives (e.g., XLIX) are synthesized efficiently (94% yield) via ester hydrolysis, suggesting robust scalability .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of pre-functionalized precursors. For example:
  • Step 1 : Prepare a substituted oxime intermediate (e.g., from a ketone or aldehyde precursor).
  • Step 2 : Use AuCl₃ (1 mol%) in dry dichloromethane under inert conditions to catalyze cyclization, as demonstrated for structurally related isoxazole derivatives .
  • Step 3 : Purify via silica gel column chromatography (EtOAc/hexane gradient). Yield depends on stoichiometric control of the methoxyoxolan moiety and avoiding hydrolysis of the oxadiazole ring.
  • Key Variables : Temperature (room temperature minimizes side reactions), solvent polarity, and catalyst loading.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the 3D structure, particularly the orientation of the methoxyoxolan substituent. A mean (C–C) bond length of 0.003 Å and R factor < 0.1 are typical benchmarks for accuracy .
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₁₃N₃O₅: calculated 279.0832).
  • ¹H/¹³C NMR : Look for characteristic signals, such as the oxadiazole C=O (~170 ppm in ¹³C) and methoxy protons (~3.3 ppm in ¹H) .

Advanced Research Questions

Q. How does the methoxyoxolan substituent influence the electronic properties and reactivity of the oxadiazole core?

  • Methodological Answer :
  • Computational Analysis : Perform density functional theory (DFT) calculations to map electron density distribution. The methoxy group’s electron-donating effect may stabilize the oxadiazole ring, altering its electrophilicity.
  • Experimental Validation : Compare reaction rates of this compound with analogs lacking the methoxy group in nucleophilic substitution assays. Polar solvents (e.g., DMF) amplify electronic effects .

Q. What are the stability profiles of this compound under varying pH, temperature, and light conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Expose the compound to UV light (254 nm), elevated temperatures (40–80°C), and pH gradients (2–12). Monitor decomposition via HPLC.
  • Key Findings :
  • Thermal Stability : Related oxadiazole-carboxylic acids decompose above 180°C, with melting points ranging 182–242°C depending on substituents .
  • pH Sensitivity : The carboxylic acid group may undergo hydrolysis in basic conditions (pH > 10), requiring storage at neutral pH .

Q. What strategies can resolve contradictions in reported biological activity data for oxadiazole derivatives?

  • Methodological Answer :
  • Assay Standardization : Use enzyme inhibition assays (e.g., Rho kinase or myosin light chain phosphatase) with strict controls for IC₅₀ comparisons. For example, 5-aryl-1,3,4-oxadiazole analogs show IC₅₀ values ranging 0.1–10 µM depending on substitution patterns .
  • Data Reconciliation : Cross-validate conflicting results (e.g., cytotoxicity vs. selectivity) using orthogonal methods like SPR (surface plasmon resonance) or isothermal titration calorimetry.

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with protein active sites (e.g., PDB ID: 1XT). Focus on hydrogen bonding between the carboxylic acid group and Lys/Arg residues.
  • MD Simulations : Run 100-ns trajectories to assess stability of the ligand-protein complex. RMSD values < 2 Å indicate stable binding .

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